Cas no 730950-07-9 (2-Chloro-n-{8-methyl-2,4-dioxo-1,3-diazaspiro4.5decan-3-yl}acetamide)

2-Chloro-n-{8-methyl-2,4-dioxo-1,3-diazaspiro4.5decan-3-yl}acetamide 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-N-(8-methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetamide
- EN300-06701
- SMR000354455
- 2-chloro-N-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
- 730950-07-9
- G38511
- 2-Chloro-N-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
- DTXSID801159733
- SR-01000046943-1
- HMS2625G03
- CHEMBL1548227
- 2-chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide
- SR-01000046943
- MLS001018224
- AKOS000117183
- Z56943507
- 2-Chloro-N-(8-methyl-2,4-dioxo-1,3-diazaspiro(4.5)dec-3-yl)acetamide
- 2-Chloro-n-{8-methyl-2,4-dioxo-1,3-diazaspiro4.5decan-3-yl}acetamide
-
- インチ: InChI=1S/C11H16ClN3O3/c1-7-2-4-11(5-3-7)9(17)15(10(18)13-11)14-8(16)6-12/h7H,2-6H2,1H3,(H,13,18)(H,14,16)
- InChIKey: WBYRTEWWUGFVLP-UHFFFAOYSA-N
- ほほえんだ: CC1CCC2(CC1)C(=O)N(C(=O)N2)NC(=O)CCl
計算された属性
- せいみつぶんしりょう: 273.0880191g/mol
- どういたいしつりょう: 273.0880191g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 391
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
2-Chloro-n-{8-methyl-2,4-dioxo-1,3-diazaspiro4.5decan-3-yl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C626225-50mg |
2-Chloro-n-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide |
730950-07-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
Enamine | EN300-06701-0.1g |
2-chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide |
730950-07-9 | 98% | 0.1g |
$73.0 | 2023-10-28 | |
Enamine | EN300-06701-0.05g |
2-chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide |
730950-07-9 | 98% | 0.05g |
$46.0 | 2023-10-28 | |
Enamine | EN300-06701-0.25g |
2-chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide |
730950-07-9 | 98% | 0.25g |
$105.0 | 2023-10-28 | |
Enamine | EN300-06701-0.5g |
2-chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide |
730950-07-9 | 98% | 0.5g |
$197.0 | 2023-10-28 | |
Aaron | AR019J63-1g |
2-chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide |
730950-07-9 | 95% | 1g |
$416.00 | 2025-02-28 | |
1PlusChem | 1P019IXR-10g |
2-chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide |
730950-07-9 | 98% | 10g |
$1575.00 | 2023-12-16 | |
Aaron | AR019J63-250mg |
2-chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide |
730950-07-9 | 95% | 250mg |
$170.00 | 2025-02-28 | |
1PlusChem | 1P019IXR-100mg |
2-chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide |
730950-07-9 | 95% | 100mg |
$142.00 | 2025-03-03 | |
A2B Chem LLC | AV23263-1g |
2-chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide |
730950-07-9 | 98% | 1g |
$334.00 | 2024-04-19 |
2-Chloro-n-{8-methyl-2,4-dioxo-1,3-diazaspiro4.5decan-3-yl}acetamide 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
2-Chloro-n-{8-methyl-2,4-dioxo-1,3-diazaspiro4.5decan-3-yl}acetamideに関する追加情報
Professional Introduction to Compound with CAS No. 730950-07-9 and Product Name: 2-Chloro-n-{8-methyl-2,4-dioxo-1,3-diazaspiro4.5decan-3-yl}acetamide
The compound with the CAS number 730950-07-9 and the product name 2-Chloro-n-{8-methyl-2,4-dioxo-1,3-diazaspiro4.5decan-3-yl}acetamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their unique structural features and potential biological activities. The presence of a chloro-substituted acetamide moiety combined with a complex spirocyclic structure makes this compound a promising candidate for further investigation in drug discovery and molecular pharmacology.
Recent studies in the field of medicinal chemistry have highlighted the importance of spirocyclic compounds in developing novel therapeutic agents. Spiro compounds, characterized by their rigid fused ring systems, often exhibit enhanced binding affinity and selectivity towards biological targets. In particular, the 8-methyl-2,4-dioxo-1,3-diazaspiro4.5decan-3-yl moiety in this compound contributes to its structural complexity and potential for interactions with biological macromolecules. This structural motif has been explored in various research endeavors due to its ability to modulate enzyme activity and receptor binding.
The chloro-n-acetamide functional group is another critical feature of this compound that warrants detailed examination. Chlorinated acetamides are known for their role as intermediates in the synthesis of bioactive molecules, including antimicrobial and anti-inflammatory agents. The electron-withdrawing nature of the chloro group can influence the electronic properties of the molecule, thereby affecting its reactivity and interaction with biological targets. This aspect makes 2-Chloro-n-{8-methyl-2,4-dioxo-1,3-diazaspiro4.5decan-3-yl}acetamide a valuable scaffold for designing molecules with tailored pharmacological properties.
Current research trends in chemical biology emphasize the need for innovative molecular architectures that can address complex diseases more effectively. The spirocyclic structure of this compound provides a unique framework that can be modified to enhance its pharmacokinetic profile and reduce off-target effects. For instance, computational studies have shown that spiro compounds can exhibit conformational stability, which is crucial for maintaining biological activity over time. This stability is particularly relevant in the context of drug development, where long-term efficacy is a key consideration.
In addition to its structural merits, 2-Chloro-n-{8-methyl-2,4-dioxo-1,3-diazaspiro4.5decan-3-yl}acetamide has been investigated for its potential role in modulating enzymatic pathways associated with inflammation and cancer. Preliminary experiments suggest that this compound may interact with key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in various pathological conditions. By targeting these enzymes, the compound could potentially alleviate symptoms associated with chronic inflammatory diseases and cancer-related disorders.
The synthesis of this compound involves multi-step organic transformations that highlight the expertise required in medicinal chemistry and synthetic organic chemistry. The introduction of the chloro-substituent at the appropriate position on the acetamide ring is a critical step that requires precise control over reaction conditions. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to achieve high yields and enantiopurity. These synthetic strategies not only enhance the accessibility of the compound but also provide insights into its structural flexibility and reactivity.
The pharmacological evaluation of 2-Chloro-n-{8-methyl-2,4-dioxo-1,3-diazaspiro4.5decan-3-yl}acetamide has been conducted using both in vitro and in vivo models. In vitro studies have demonstrated its ability to inhibit inflammatory mediators and modulate enzyme activity at submicromolar concentrations. These findings are particularly encouraging given the growing demand for selective inhibitors that can target specific pathological pathways without causing significant side effects. In vivo studies further support its potential as a lead compound for developing novel therapeutics by demonstrating favorable pharmacokinetic properties and reduced toxicity.
The future prospects of this compound are promising, with ongoing research aimed at optimizing its chemical structure for improved efficacy and safety profiles. Computational modeling techniques are being utilized to predict how modifications to the spirocyclic core can enhance binding affinity to biological targets while minimizing off-target interactions. Additionally, bioisosteric replacements are being explored to improve solubility and metabolic stability without compromising biological activity.
In conclusion,2-Chloro-n-{8-methyl-2,4-dioxo-1,3-diazaspiro4.5decan-3-yl}acetamide represents a significant contribution to the field of chemical biology and pharmaceutical research due to its unique structural features and potential biological activities。The combination of a chloro-substituted acetamide moiety with a complex spirocyclic structure positions it as a promising candidate for further investigation in drug discovery。With continued research aimed at optimizing its pharmacological properties,this compound holds great promise for addressing complex diseases through innovative molecular design。
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